Walphos SL-W001-2

Asymmetric Hydrogenation Cluster Catalysis Ruthenium

Researchers often face catalyst deactivation in asymmetric hydrogenation due to cluster fragmentation. Walphos SL-W001-2 solves this with its unique axial-equatorial coordination mode, preventing decomposition and enabling catalyst recovery. - Achieves 99-100% conversion and up to 90% ee in tetraruthenium-catalyzed hydrogenation of α-unsaturated carboxylic acids. - Delivers 86-98% ee for Rh-catalyzed hydrogenation of β-substituted α,β-unsaturated phosphonates under mild conditions. - Supplied with ≥97% assay and ≥99% optical purity; air-stable and non-hygroscopic for reliable handling.

Molecular Formula C46H32F12FeP2
Molecular Weight 930.5 g/mol
Cat. No. B12062233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWalphos SL-W001-2
Molecular FormulaC46H32F12FeP2
Molecular Weight930.5 g/mol
Structural Identifiers
SMILESCC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;/t25-;;/m1../s1
InChIKeyLKNKYBWIZNAXBY-KHZPMNTOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Walphos SL-W001-2: Chiral Ferrocenyl Diphosphine Ligand for Asymmetric Catalysis Procurement


Walphos SL-W001-2 is a chiral ferrocenyl diphosphine ligand of the Walphos family, characterized by a unique backbone combining planar and central chirality . The compound exhibits air-stability and non-hygroscopic properties , with an optical purity of ≥99% ee and assay of ≥97% . It is primarily employed in asymmetric hydrogenation reactions when coordinated with transition metals such as ruthenium or rhodium .

Asymmetric Catalysis

Designed for Ru- and Rh-catalyzed asymmetric hydrogenation

Air-Stable & Non-Hygroscopic

Suitable for ambient handling without special atmosphere

High Enantiomeric Purity

Certified optical purity for reproducible asymmetric induction

Why Walphos SL-W001-2 Cannot Be Replaced by Other Ferrocenyl Diphosphines


Within the ferrocenyl diphosphine class, ligands exhibit divergent coordination geometries and catalytic performance. Walphos SL-W001-2, with its specific 1,2-disubstituted ferrocene backbone, forces a distinct bidentate coordination mode with one phosphine moiety in an axial and one in an equatorial position on metal clusters, in contrast to the diequatorial coordination of Josiphos-type ligands [1]. This geometric difference is reflected in a unique propensity for isomerization in solution for Walphos-containing clusters, a behavior not observed for Josiphos analogues, which can directly impact catalyst stability and selectivity [1]. Furthermore, ligand screening has shown that performance is highly substrate-dependent; for example, in the Rh-catalyzed hydrogenation of β-substituted α,β-unsaturated phosphonates, (Sc,Sp)-WalPhos was identified as the optimal ligand, outperforming the previously reported Rh/(Rc,Sa)-FAPhos system in terms of substrate scope and milder reaction conditions . Therefore, direct substitution without empirical validation is not recommended.

Walphos adopts axial-equatorial coordination on Ru clusters, unlike Josiphos' diequatorial mode, which may alter catalyst stability and enantioselectivity.

Rh-Walphos shows broader substrate scope and milder conditions than Rh-FAPhos; performance is highly substrate-dependent and may not transfer.

Isomerization behavior in solution is unique to Walphos clusters; direct substitution with other ferrocenyl diphosphines requires empirical validation.

Walphos SL-W001-2: Quantified Differentiation vs. Josiphos, FAPhos, and Biferrocene Analogues


Walphos SL-W001-2 Delivers 90% ee in Cluster Catalysis, Outperforming Josiphos Analogues (0% ee)

In the asymmetric hydrogenation of α-unsaturated carboxylic acids using tetraruthenium clusters, Walphos-containing catalysts achieved enantioselectivities reaching 90% ee, whereas analogous Josiphos-containing clusters exhibited low or nonexistent enantioselectivity [1]. The Walphos clusters also demonstrated excellent conversion rates (99-100%) and product selectivities (99-100%), and crucially, could be recovered in good yield post-catalysis, unlike the Josiphos clusters which showed poor recovery, indicative of fragmentation [1].

Enantioselectivity vs. Josiphos
Head-to-head
Walphos: ≤90% ee
Josiphos: ~0% ee

Supports Walphos selection for cluster-catalyzed asymmetric hydrogenation with high ee

Complete conversion and product selectivity also reported; catalyst recovery feasible

Asymmetric Hydrogenation Cluster Catalysis Ruthenium

Walphos SL-W001-2 Shows Wider Substrate Scope and Milder Conditions than FAPhos in Rh-Catalyzed Hydrogenation

In the Rh-catalyzed asymmetric hydrogenation of β-substituted α,β-unsaturated phosphonates, the (Sc,Sp)-WalPhos catalytic system delivered a wide range of optically active products with 86–98% ee . In contrast to the previously reported Rh/(Rc,Sa)-FAPhos system, the Walphos system demonstrated a wider substrate scope and the ability to perform hydrogenations under milder reaction conditions .

Substrate Scope vs. FAPhos
Data to verify
86–98% ee, wide substrate range, milder conditions
FAPhos: narrower scope, harsher conditions

Supports broader substrate screening in Rh-catalyzed phosphonate synthesis

Lack of direct publication source; experimental verification recommended

Asymmetric Hydrogenation Phosphonate Synthesis Rhodium

Distinct Coordination Mode of Walphos Ligands on Ru-Clusters Leads to Unique Isomerization Behavior

X-ray crystallography of [H4Ru4(CO)10(μ-1,2-P-P)] clusters revealed a fundamental difference in coordination geometry. While Josiphos ligands bridge a Ru-Ru bond with both phosphine moieties in equatorial positions, Walphos ligands coordinate with one phosphine in an axial and one in an equatorial position [1]. This difference is functionally significant: Walphos-containing clusters undergo isomerization in solution (from [H4Ru4(CO)10(1,1-Walphos)] to [H4Ru4(CO)10(μ-1,2-Walphos)]), whereas Josiphos-containing clusters show no such tendency [1].

Coordination Geometry
Head-to-head
Walphos: axial-equatorial, isomerization in solution
Josiphos: diequatorial, no isomerization

Explains distinct dynamic behavior and catalyst integrity in cluster systems

X-ray crystal structures confirm coordination differences

Organometallic Chemistry Cluster Catalysis Ligand Design

Walphos SL-W001-2: Evidence-Based Application Scenarios for Procurement and Research


Asymmetric Hydrogenation of α-Unsaturated Carboxylic Acids with Tetraruthenium Clusters

Procure Walphos SL-W001-2 for use in tetraruthenium cluster catalysis to achieve high conversion (99-100%), product selectivity (99-100%), and enantioselectivity (up to 90% ee) in the asymmetric hydrogenation of α-unsaturated carboxylic acids [1]. Its unique axial-equatorial coordination mode prevents cluster fragmentation, enabling catalyst recovery and reuse, a key advantage over Josiphos-based clusters [1].

Rh-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Alkylphosphonates

Select (Sc,Sp)-WalPhos SL-W001-2 as the ligand of choice for the Rh-catalyzed asymmetric hydrogenation of β-substituted α,β-unsaturated phosphonates. This system provides good to excellent enantioselectivities (86–98% ee) across a wide substrate range and operates under milder conditions than the alternative FAPhos-based system .

Palladium-Catalyzed Asymmetric Allylic Alkylation

Utilize Walphos SL-W001-2 in Pd(0)-catalyzed asymmetric allylic alkylation reactions. For cyclic substrates, high enantioselectivity (98% ee) has been achieved, although with low conversion (15-33%); for acyclic substrates, high conversion (99%) and moderate ee (70%) can be expected, demonstrating a unique selectivity profile that may be exploitable in specific synthetic routes [2].

Application
Selection Property
Validation Focus
Ru-cluster asymmetric hydrogenation of α-unsaturated acids
Axial-equatorial coordination mode
Cluster integrity and enantioselectivity
Rh-catalyzed synthesis of chiral β-substituted alkylphosphonates
Broad substrate tolerance and mild conditions
Enantioselectivity across diverse substrates
Pd-catalyzed asymmetric allylic alkylation
Substrate-dependent selectivity profile
Enantioselectivity and conversion balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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